1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane

Beschreibung

Contextualization within Fluorous Chemistry and Fluorine-Containing Building Blocks

Fluorous chemistry is a branch of chemistry that utilizes the unique properties of perfluorinated compounds, such as their high thermal and chemical stability. These compounds often exhibit low surface energy and are immiscible with both aqueous and organic solvents, creating a unique "fluorous" phase. Fluorine-containing building blocks are molecular fragments that incorporate one or more fluorine atoms and are used to construct more complex molecules. The strategic introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties, including its stability, lipophilicity, and metabolic pathways.

Perfluoroalkyl-substituted alkyl iodides are key players in this domain. They consist of a perfluoroalkyl chain (a hydrocarbon chain where all hydrogens are replaced by fluorine) connected to an alkyl iodide moiety. This structure combines the distinct characteristics of the fluorous "pony-tail" with a reactive carbon-iodine (C-I) bond, making them exceptionally useful building blocks for incorporating perfluoroalkyl groups into a wide array of organic molecules.

Significance of Perfluoroalkyl Iodides as Synthetic Precursors in Organic Reactions

The significance of perfluoroalkyl iodides as synthetic precursors is primarily due to the reactivity of the C-I bond. This bond is relatively weak and can be cleaved under mild conditions to generate highly reactive perfluoroalkyl radicals. This ability to serve as a source of perfluoroalkyl radicals is central to their utility in advanced organic synthesis.

These radicals are key intermediates for a variety of important transformations, including:

Perfluoroalkylation: The direct introduction of a perfluoroalkyl group onto substrates like alkenes, alkynes, and arenes. sigmaaldrich.com

C-H Functionalization: Enabling reactions such as C-H amidation of ethers and benzylic hydrocarbons, and regioselective C-H iodination of heteroarenes. sigmaaldrich.com

Addition Reactions: Undergoing addition reactions across double and triple bonds.

A major advantage of using perfluoroalkyl iodides is that these radical reactions can often be initiated without the need for expensive or toxic transition metal catalysts. sigmaaldrich.com Activation can be achieved through simple inorganic bases or by photolytic methods, which aligns with the principles of green chemistry. sigmaaldrich.com The versatility and controlled reactivity of perfluoroalkyl iodides make them indispensable tools for creating complex fluorinated molecules with applications in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.com

Structural Elucidation and Nomenclature of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane

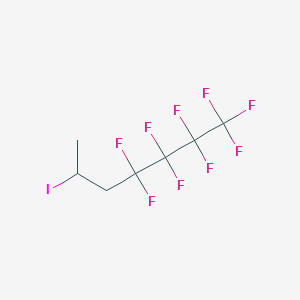

The compound this compound is a specific example of a perfluoroalkyl-substituted alkyl iodide. Its structure and name can be systematically understood through the rules of IUPAC nomenclature.

Parent Chain: The name "heptane" indicates a seven-carbon continuous chain as the main backbone of the molecule.

Substituents:

"Nonafluoro" signifies the presence of nine fluorine (F) atoms. The numbers "1,1,1,2,2,3,3,4,4" specify that these nine fluorine atoms are attached to the first four carbons of the heptane (B126788) chain.

"6-iodo" indicates that an iodine (I) atom is attached to the sixth carbon of the heptane chain.

Based on this nomenclature, the structural formula is CH₃-CHI-(CH₂)₃-(CF₂)₄-CF₃. The molecule features a perfluorobutyl group at one end of a propyl chain, with an iodine atom at the secondary position adjacent to the terminal methyl group.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆F₉I |

| IUPAC Name | This compound |

| Molecular Weight | 388.01 g/mol |

| CAS Registry Number | Not available |

| Boiling Point | Not available |

| Density | Not available |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F9I/c1-3(17)2-4(8,9)5(10,11)6(12,13)7(14,15)16/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSZRNIXPFFLFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F9I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601809 | |

| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89889-25-8 | |

| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1,2,2,3,3,4,4 Nonafluoro 6 Iodoheptane and Analogous Fluorous Iodides

Strategies for Carbon-Fluorine and Carbon-Iodine Bond Formation

The creation of carbon-fluorine and carbon-iodine bonds is central to the synthesis of fluorous iodides. The methodologies employed are designed to control the regioselectivity and efficiency of the addition of a perfluoroalkyl group and an iodine atom across a double bond.

Radical Addition Pathways

Radical addition reactions are a common and effective means of synthesizing fluorous iodides. These reactions proceed via a chain mechanism involving perfluoroalkyl radicals as key intermediates.

The homolytic cleavage of the relatively weak carbon-iodine bond in a perfluoroalkyl iodide can be initiated by ultraviolet (UV) light to generate a perfluoroalkyl radical. acs.orgnih.gov This radical then adds to an alkene, such as propene, to form a new carbon-centered radical. This intermediate subsequently abstracts an iodine atom from another molecule of the perfluoroalkyl iodide, yielding the desired 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoheptane and regenerating the perfluoroalkyl radical to continue the chain reaction. nih.govresearchgate.net Visible light, in combination with a photocatalyst, can also be used to initiate these transformations under milder conditions. acs.orgnih.gov

Table 1: Examples of Photoinitiated Radical Addition of Perfluoroalkyl Iodides to Alkenes

| Perfluoroalkyl Iodide | Alkene | Product | Yield (%) |

| C4F9I | 1-Hexene | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iododecane | 85 |

| C6F13I | Styrene | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodo-8-phenyloctane | 82 |

| C4F9I | Allyl Acetate | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodo-7-acetoxyheptane | 78 |

In the absence of a light source, radical initiation can be achieved using chemical initiators. Peroxides, such as benzoyl peroxide, decompose upon heating to generate radicals that can abstract an iodine atom from the perfluoroalkyl iodide, thereby initiating the addition to an alkene. pearson.com

Sodium dithionite (B78146) (Na2S2O4) is another effective initiator, particularly in aqueous or biphasic systems. researchgate.netresearchgate.net It initiates the radical chain by a single electron transfer (SET) to the perfluoroalkyl iodide. Metal oxidants can also serve as initiators for these radical processes.

Table 2: Chemical Initiation of Perfluoroalkyl Iodide Addition

| Initiator | Perfluoroalkyl Iodide | Alkene | Yield (%) |

| Benzoyl Peroxide | C4F9I | 1-Octene | 80 |

| Sodium Dithionite | C6F13I | 1-Hexene | 90 |

| Cu(I) | C4F9I | Cyclohexene | 75 |

Atom Transfer Radical Addition (ATRA) provides a controlled method for the addition of perfluoroalkyl iodides to alkenes. rsc.org This reaction is often catalyzed by transition metal complexes, which facilitate the transfer of the iodine atom. rsc.orgsemanticscholar.org The catalytic cycle involves the reversible activation of the perfluoroalkyl iodide by the metal catalyst to form a perfluoroalkyl radical. rsc.org This radical then adds to the alkene, and the resulting radical intermediate is subsequently trapped by the iodine atom from the oxidized catalyst, regenerating the active catalyst and forming the product. chemrxiv.org Metal-free ATRA reactions initiated by a pyridine-boryl radical have also been developed. rsc.org

Table 3: ATRA Reactions of Perfluoroalkyl Iodides with Alkenes

| Catalyst/Initiator | Perfluoroalkyl Iodide | Alkene | Product | Yield (%) |

| CuCl/Ligand | C4F9I | Styrene | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodo-6-phenylhexane | 92 |

| Fe(acac)3 | C6F13I | 1-Octene | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane | 88 |

| Pyridine/B2pin2 | C4F9I | 1-Decene | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexadecane | 85 |

Metal-Mediated and Catalyzed Synthesis

Metal-mediated and catalyzed reactions represent another important class of methods for the synthesis of fluorous iodides, often providing high selectivity and functional group tolerance.

Copper-catalyzed reactions are widely employed for the formation of carbon-perfluoroalkyl bonds. acs.orgnih.govconicet.gov.ar In the synthesis of this compound and its analogs, a copper(I) species can react with a perfluoroalkyl iodide to form a perfluoroalkylcopper intermediate. acs.org This intermediate then adds across the double bond of an alkene. The resulting alkylcopper species can then be iodinated to yield the final product. These reactions often proceed under mild conditions and can be tuned by the choice of ligands for the copper center. acs.org

Table 4: Copper-Mediated Synthesis of Analogous Fluorous Iodides

| Copper Source | Ligand | Alkene | Yield (%) |

| CuI | 1,10-Phenanthroline | 1-Hexene | 90 |

| Cu(OAc)2/reductant | TMEDA | Styrene | 85 |

| Cu powder | None | 1-Octene | 78 |

Palladium-Catalyzed C-H Perfluoroalkylation Approaches

Palladium-catalyzed reactions represent a powerful tool for the direct coupling of perfluoroalkyl iodides with substrates containing C-H bonds. nih.govresearchgate.net While often applied to arenes and heteroarenes, the underlying principles are relevant for the construction of complex perfluoroalkylated molecules. nih.govrsc.org This approach typically involves the coupling of a perfluoroalkyl iodide (RFI) with a hydrocarbon substrate in the presence of a palladium catalyst and a base. nih.govresearchgate.net

The catalytic cycle is thought to involve the oxidative addition of the perfluoroalkyl iodide to a Pd(0) species, followed by a C-H activation step on the substrate, and concluding with reductive elimination to form the C-perfluoroalkyl bond and regenerate the catalyst. The choice of ligands for the palladium center and the base are crucial for achieving good to excellent yields. nih.gov Preliminary mechanistic studies suggest that these transformations may proceed through tightly associated radical intermediates rather than free perfluoroalkyl radicals. researchgate.net

| Catalyst | Ligand | Base | Substrate Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Phosphine-based | Cs₂CO₃ | Arenes | nih.govresearchgate.net |

| Pd(OAc)₂ | (Not specified) | (Not specified) | Indoles (with directing group) | rsc.org |

Transformations of Precursor Fluorous Alcohols to Iodides

A common and direct route to fluorous iodides involves the conversion of a corresponding fluorous alcohol. For the target compound, this would involve the synthesis and subsequent transformation of 1,1,1,2,2,3,3,4,4-nonafluoroheptan-6-ol.

P + 5I + 5ROH → H₃PO₄·H₂O + 5RI iupac.org

This method is highly effective for primary and secondary alcohols and represents a very affordable strategy for preparing alkyl iodides. iupac.orgyoutube.com The reaction mixture can become strongly acidic due to the formation of phosphorous or phosphoric acid, which can be a consideration for acid-sensitive substrates. youtube.com

Fluorous iodides can also be synthesized through intermediates known as fluoroiodohydrins. These adducts can be formed via the radical chain addition of perfluoroalkyl iodides to unsaturated alcohols, such as allyl alcohol. mtak.hu This initial addition is often initiated by azobisisobutyronitrile (AIBN) at elevated temperatures. mtak.hu The resulting fluoroiodohydrin contains both an iodine atom and a hydroxyl group. Subsequent chemical manipulation of the hydroxyl group, such as reduction (deoxygenation), can lead to the formation of a more complex fluorous iodide. While the specific use of Cu(OAc)₂/Hydrazine Hydrate for this exact transformation is not detailed in the provided sources, this reagent system is known for its utility in reductive reactions.

Halogen Bond Activated Reactions for Radical Generation

A modern, metal-free approach to generating perfluoroalkyl radicals involves the activation of perfluoroalkyl iodides through halogen bonding. researchgate.netresearchgate.net A halogen bond is a non-covalent interaction between the electrophilic region of a halogen atom (the σ-hole) in a molecule like RF-I (the halogen bond donor) and a Lewis base (the halogen bond acceptor), such as a tertiary amine. researchgate.net

This interaction forms a halogen-bonded complex. Upon irradiation with visible light, this complex can undergo a photoinduced electron transfer, leading to the homolytic cleavage of the carbon-iodine bond and the generation of a perfluoroalkyl radical. researchgate.netnih.gov This method avoids the need for transition-metal or photoredox catalysts, using inexpensive and readily available reagents. researchgate.net The generated radicals can then participate in various synthetic transformations, including addition to olefins. researchgate.netnih.gov

| Activation Method | Typical Reagents | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Catalytic, versatile for C-H activation | nih.govresearchgate.net |

| Halogen Bond Activation | Tertiary amine, Visible light | Metal-free, mild conditions | researchgate.netresearchgate.net |

| Thermal Initiation | AIBN | Classic radical initiation, requires heat | mtak.hu |

Regioselective and Stereoselective Synthesis Considerations

The synthesis of a specific isomer like this compound requires precise control over the placement of the iodine atom (regioselectivity) and the three-dimensional arrangement of the atoms at the chiral center (stereoselectivity).

Regioselectivity: Achieving high regioselectivity is crucial. For instance, in the synthesis of a precursor alcohol, the hydroxyl group must be introduced specifically at the C6 position. Similarly, in radical addition reactions to unsymmetrical alkenes, the iodine and perfluoroalkyl group must add to the correct carbons. The development of modular and regioselective synthetic methods, such as certain palladium-catalyzed reactions, is an active area of research that allows for the controlled assembly of highly substituted molecules. nih.govmdpi.com The choice of catalyst, ligands, and reaction conditions can profoundly influence which regioisomer is formed. nih.govresearchgate.net

Stereoselectivity: The C6 carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereocontrolled synthesis of such molecules is a significant challenge in organic chemistry. nih.gov Strategies to achieve this include:

Chiral Catalysts: Employing chiral catalysts, such as those based on chiral aryl iodides or other asymmetric scaffolds, can induce enantioselectivity in key bond-forming steps. nih.govrsc.org

Chiral Auxiliaries and Reagents: The use of chiral auxiliaries attached to the substrate can direct the approach of reagents to one face of the molecule, leading to a specific stereoisomer.

Fluorous Tags: In some contexts, fluorous tags have been used in conjunction with diastereopure reagents to achieve high levels of stereocontrol, with the tag also facilitating purification. elsevierpure.com

The catalytic asymmetric Mannich reaction of fluorinated nucleophiles and asymmetric allylic alkylation are examples of efficient routes for synthesizing pharmaceutically important fluorinated amino compounds and other molecules with multiple adjacent chiral centers. nih.gov These principles can be conceptually applied to the design of a stereoselective synthesis for the target iodoheptane.

Advanced Reaction Mechanisms and Pathways of 1,1,1,2,2,3,3,4,4 Nonafluoro 6 Iodoheptane

Homolytic Cleavage of the Carbon-Iodine Bond and Perfluoroalkyl Radical Generation

The foundational step in many reactions involving 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoheptane is the homolytic cleavage of the C-I bond. numberanalytics.com This process, which can be initiated by heat or light (photolysis), involves the symmetrical breaking of the bond, where one electron from the shared pair is distributed to each fragment. numberanalytics.commasterorganicchemistry.com This results in the formation of a highly reactive 1,1,1,2,2,3,3,4,4-nonafluoroheptan-6-yl radical and an iodine atom.

The energy required for this bond scission, known as the Bond Dissociation Energy (BDE), is significantly lower for the C-I bond in perfluoroalkyl iodides compared to C-F, C-C, or C-H bonds within the same molecule, making it the most likely point of initial reaction. iipseries.org The presence of electron-withdrawing fluorine atoms on the adjacent carbons further influences the stability and reactivity of the resulting perfluoroalkyl radical. nih.gov This method of radical generation is fundamental to initiating various synthetic transformations. rsc.org

| Bond | Typical BDE (kcal/mol) | Significance in Radical Formation |

|---|---|---|

| C-I (in R-I) | ~50-55 | Weakest bond, primary site for homolytic cleavage to initiate radical reactions. |

| C-Br (in R-Br) | ~65-70 | Stronger than C-I, requires more energy for cleavage. |

| C-Cl (in R-Cl) | ~80-85 | Even stronger, less common for radical initiation via simple homolysis. |

| C-H (alkane) | ~95-100 | Strong bond, generally not the initial site of cleavage. |

| C-C (alkane) | ~85-90 | Strong bond, cleavage requires significant energy input. |

Electron Transfer (ET) Processes in Radical Initiation

Radical generation from this compound can also be initiated via electron transfer (ET) processes. In this mechanism, a single electron is transferred from a donor species (such as a metal, an electrode, or a photoexcited catalyst) to the iodoheptane molecule. iipseries.orglibretexts.org This addition of an electron forms a transient radical anion intermediate. dalalinstitute.com

This radical anion is highly unstable and rapidly fragments, cleaving the weak C-I bond to produce the 1,1,1,2,2,3,3,4,4-nonafluoroheptan-6-yl radical and an iodide anion. dalalinstitute.comwikipedia.org This reductive cleavage is a key initiation step in many synthetically important reactions, including the SRN1 mechanism. organicreactions.orgresearchgate.net The feasibility of this process is dependent on the reduction potential of the perfluoroalkyl iodide and the oxidizing power of the electron donor.

Halogen Atom Transfer (HAT) Mechanisms in Addition Reactions

Once the perfluoroalkyl radical is generated, it can participate in chain reactions, notably through Halogen Atom Transfer (HAT). In the context of addition reactions to unsaturated systems like alkenes or alkynes, HAT is a crucial propagation step. unirioja.es This process is often referred to as Atom Transfer Radical Addition (ATRA). mdpi.comnih.gov

The mechanism proceeds as follows:

Initiation: Generation of the 1,1,1,2,2,3,3,4,4-nonafluoroheptan-6-yl radical via homolysis or ET.

Propagation (Step 1 - Addition): The perfluoroalkyl radical adds to an alkene, forming a new carbon-centered radical intermediate.

Propagation (Step 2 - HAT): This new radical then abstracts an iodine atom from a molecule of this compound. This step forms the final addition product and regenerates the 1,1,1,2,2,3,3,4,4-nonafluoroheptan-6-yl radical, which can then continue the chain reaction. researcher.life

The efficiency of the HAT step is governed by the relative stability of the radicals involved and the strength of the C-I bond being broken and formed. unirioja.es

Nucleophilic Substitution Reactions via the SRN1 Mechanism

This compound can undergo nucleophilic substitution through the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. organicreactions.orgresearchgate.net This multi-step chain reaction provides a pathway for the substitution of the iodide with a nucleophile, a transformation that is difficult to achieve through traditional SN1 or SN2 pathways for such substrates. wikipedia.org

The key steps of the SRN1 mechanism are:

Initiation: An electron is transferred to the iodoheptane, forming a radical anion which then fragments into the perfluoroalkyl radical and an iodide ion. dalalinstitute.comresearchgate.net

Propagation:

The perfluoroalkyl radical reacts with a nucleophile (Nu⁻) to form a new radical anion.

This new radical anion transfers an electron to another molecule of this compound, forming the final substitution product and regenerating the initial radical anion, thus propagating the chain. dalalinstitute.comwikipedia.org

Termination: The radical chain can be terminated by various processes, such as the combination of two radical species.

This mechanism allows for the formation of C-C and C-heteroatom bonds under conditions where polar mechanisms are ineffective. organicreactions.orgresearchgate.net

Radical Cyclization and Rearrangement Processes

The 1,1,1,2,2,3,3,4,4-nonafluoroheptan-6-yl radical, once formed, can potentially undergo intramolecular reactions if a suitable reactive site exists within the molecule. Radical cyclization is a powerful method for forming cyclic compounds. researchgate.net For a radical derived from a modified this compound containing an appropriately positioned double bond, an intramolecular cyclization could occur, typically favoring the formation of five- or six-membered rings. princeton.edumdpi.com

Rearrangement processes, such as a 1,2-migration, are generally less common for alkyl radicals compared to carbocations. However, the unique electronic properties imparted by the extensive fluorination could influence the propensity for such rearrangements. Computational studies are often required to evaluate the feasibility and activation barriers of potential rearrangement pathways for specific perfluoroalkyl radicals. nih.gov

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of radical reactions involving compounds like this compound. escholarship.orgrsc.orgrsc.org These theoretical approaches allow researchers to model reaction pathways, calculate the energies of reactants, intermediates, and products, and determine the structures of transition states. researchgate.net

Key insights provided by computational studies include:

Thermodynamic Feasibility: Calculating reaction enthalpies (ΔH) and Gibbs free energies (ΔG) to determine the favorability of a proposed mechanistic step.

Kinetic Barriers: Determining the activation energies (Ea or ΔG‡) for processes like homolytic cleavage, electron transfer, and atom transfer, which helps to predict reaction rates and selectivity. nih.gov

Intermediate Structures: Optimizing the geometries of transient species such as radicals, radical anions, and transition states to understand their stability and reactivity. escholarship.org

Spectroscopic Properties: Predicting properties that can be compared with experimental data (e.g., from ESR spectroscopy) to validate the presence of proposed radical intermediates.

By providing a detailed, molecular-level picture of the reaction landscape, computational chemistry complements experimental studies and is crucial for understanding and predicting the behavior of fluorinated compounds in radical processes. rsc.orgresearchgate.net

| Computational Method | Information Obtained | Relevance to Mechanism Elucidation |

|---|---|---|

| Density Functional Theory (DFT) | Geometries of stationary points (reactants, products, intermediates, transition states), reaction energies, activation barriers. nih.gov | Provides a quantitative understanding of reaction pathways, feasibility, and kinetics. rsc.org |

| Ab initio Molecular Dynamics (AIMD) | Time-resolved features of atomic and molecular motion during a reaction. researchgate.net | Reveals dynamic effects and non-covalent interactions that are invisible to static calculations. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems by treating the reactive core with high-level QM and the environment with classical MM. | Allows for the study of reactions in complex environments, such as in solution or within an enzyme active site. |

| Coupled Cluster (e.g., CCSD(T)) | Highly accurate single-point energy calculations for benchmarking DFT results. nih.gov | Provides a "gold standard" for energy calculations, ensuring the reliability of the computed reaction profiles. nih.gov |

Applications in Organic Synthesis and Fluorine Chemistry

Introduction of Perfluoroalkyl Moieties onto Diverse Organic Substrates

The incorporation of perfluoroalkyl moieties, such as the one provided by 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodoheptane, is a significant strategy in modern chemistry. nih.gov These groups can dramatically alter the physical, chemical, and biological properties of organic molecules. Perfluoroalkyl chains are known for their high stability, lipophilicity, and strong electron-withdrawing nature.

The C-I bond in perfluoroalkyl iodides like this compound is relatively weak and susceptible to homolytic cleavage, making it an excellent precursor for perfluoroalkyl radicals. These radicals can then be trapped by a wide range of organic substrates. This process is fundamental for creating substances with modified properties for potential industrial and pharmaceutical applications. fluoromart.com The telomerization process, which involves the reaction of a perfluoroalkyl iodide with tetrafluoroethylene, is a common industrial method to produce a variety of fluorotelomer iodides that serve as intermediates for surfactants and polymers. clu-in.org

Functionalization of Unsaturated Carbon-Carbon Bonds

This compound is particularly useful for the functionalization of unsaturated systems like alkenes, alkynes, and dienes. These reactions typically proceed via a radical addition mechanism.

The addition of perfluoroalkyl iodides across carbon-carbon double and triple bonds is a well-established method for fluoroalkylation. wizeprep.com The reaction is typically initiated by heat, light (photochemical induction), or a radical initiator. The process begins with the generation of the perfluoroalkyl radical, which then adds to the unsaturated bond. This creates a new carbon-centered radical that subsequently abstracts the iodine atom from another molecule of the perfluoroalkyl iodide, propagating the radical chain and forming the final product.

The regioselectivity of the addition to unsymmetrical alkenes and alkynes is a critical aspect, often favoring the formation of the more stable radical intermediate. masterorganicchemistry.com

Table 1: Representative Addition Reactions to Alkenes and Alkynes

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| R-CH=CH₂ | C₄F₉(CH₂)₃I | Radical Initiator | R-CHI-CH₂-(CH₂)₃C₄F₉ |

Note: The table illustrates the general reaction pattern. R represents a generic organic substituent.

The reaction of this compound with dienes also proceeds through a radical pathway. With non-conjugated dienes, the addition typically occurs at one of the double bonds, similar to the reaction with simple alkenes.

Reactions with conjugated dienes, such as 1,3-butadiene, are more complex and can yield two primary products: the 1,2-adduct and the 1,4-adduct. masterorganicchemistry.comyoutube.com The initial addition of the perfluoroalkyl radical to one of the terminal carbons of the diene system generates a resonance-stabilized allylic radical. This intermediate can then react with the perfluoroalkyl iodide at either the C2 position (kinetic control, often favored at lower temperatures) or the C4 position (thermodynamic control, favored at higher temperatures). youtube.com Studies on similar systems have shown that perfluoroalkyl iodides can react with conjugated dienes in the presence of sodium dithionite (B78146) to yield dimerization products, while other initiators can lead to 1,4-adducts. researchgate.net

Table 2: Potential Products from Reaction with 1,3-Butadiene

| Product Type | Structure |

|---|---|

| 1,2-Adduct | CH₂(CH₂)₃C₄F₉-CH(CHI-CH=CH₂) |

Note: Structures represent the outcome of the addition of the radical derived from this compound.

Allenes, which contain adjacent double bonds, and vinylcyclopropanes, which possess a strained ring system, are also susceptible to radical additions. The addition of a perfluoroalkyl radical to an allene (B1206475) typically occurs at the central carbon, leading to a stable allylic radical, or at a terminal carbon. rsc.org

Vinylcyclopropanes can undergo radical-mediated ring-opening reactions. The initial addition of the perfluoroalkyl radical to the vinyl group can be followed by the opening of the highly strained cyclopropane (B1198618) ring, leading to the formation of a more complex, difunctionalized acyclic product. This reactivity provides a pathway to synthetically useful intermediates. pku.edu.cn

Vinyldiazoacetates are versatile building blocks in organic synthesis. uniovi.es The reaction with this compound can lead to a 1,3-difunctionalization product. This transformation can be initiated by the radical addition of the perfluoroalkyl group to the double bond. The resulting radical intermediate can then participate in further reactions, potentially involving the diazo group, to install the iodine atom at the 3-position relative to the initial addition. Such transformations are valuable for rapidly building molecular complexity. rsc.orgnih.gov

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The carbon-iodine bond in this compound is a key functional group for participating in transition metal-catalyzed cross-coupling reactions. wordpress.com These reactions are powerful tools for constructing new carbon-carbon bonds. psu.edu In a typical palladium-catalyzed cycle, the low-valent metal catalyst undergoes oxidative addition into the C-I bond. wordpress.com The resulting organopalladium intermediate can then react with a suitable organometallic nucleophile (transmetalation step) followed by reductive elimination to form the coupled product and regenerate the catalyst. researchgate.netscispace.com

This methodology allows the perfluoroalkyl-containing fragment to be coupled with a wide variety of organic groups, including aryl, vinyl, and alkyl moieties, depending on the specific cross-coupling reaction employed (e.g., Suzuki, Stille, Negishi). psu.edu

Table 3: Examples of Cross-Coupling Reactions

| Reaction Name | Nucleophilic Partner (R-M) | Product |

|---|---|---|

| Suzuki Coupling | Aryl-B(OH)₂ | C₄F₉(CH₂)₃-Aryl |

| Negishi Coupling | Alkyl-ZnBr | C₄F₉(CH₂)₃-Alkyl |

Note: The table shows generalized coupling partners and products.

Suzuki-Miyaura, Sonogashira, and Heck Reactions with Fluorous Iodides

Fluorous iodides, such as this compound, serve as valuable substrates in palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon bonds. rsc.orgresearchgate.net These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions, are pivotal in the synthesis of pharmaceuticals, natural products, and advanced materials. nanochemres.org The use of fluorous iodides in these transformations allows for the introduction of a perfluoroalkyl chain into a target molecule.

The general schemes for these reactions are as follows:

Suzuki-Miyaura Coupling: Couples an organohalide (the fluorous iodide) with an organoboron compound.

Sonogashira Coupling: Couples an organohalide with a terminal alkyne. nanochemres.org

Heck Coupling: Couples an organohalide with an alkene. researchgate.net

The key advantage of using a fluorous-tagged substrate is the simplified purification process. After the reaction, the fluorous-tagged product can be easily separated from the non-fluorinated starting materials, reagents, and byproducts using fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (F-LLE). nih.govresearchgate.net This strategy combines the benefits of homogeneous catalysis (fast reaction rates) with the purification ease typically associated with solid-phase synthesis. researchgate.net

Table 1: Overview of Palladium-Catalyzed Reactions with Fluorous Iodides

| Reaction Name | Coupling Partner | Bond Formed | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Versatile C-C bond formation. nanochemres.org |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Synthesis of aryl/vinyl alkynes. nanochemres.org |

Photoinduced Reductive Perfluoroalkylation of Phosphine (B1218219) Oxides for Ligand Synthesis

A novel and efficient method for synthesizing P-(perfluoroalkyl)phosphines involves the photoinduced reaction between a phosphine oxide and a perfluoroalkyl iodide like this compound. nih.gov This process is significant because it achieves the reductive perfluoroalkylation of a stable, air-insensitive phosphorus(V) compound to a valuable phosphorus(III) species. nih.govresearchgate.net

The reaction is typically carried out using diphenyl(2,4,6-trimethylbenzoyl)-phosphine oxide (TMDPO) and a perfluoroalkyl iodide. nih.gov Upon photoirradiation, the perfluoroalkyl iodide generates a perfluoroalkyl radical, which then engages in a reaction cascade that ultimately yields the P-perfluoroalkylated phosphine. nih.govresearchgate.net The resulting phosphines are highly valuable as ligands for catalysts, particularly in fluorous biphasic systems where catalyst recovery and recycling are desired. researchgate.net This method is advantageous due to its use of stable starting materials and rapid reaction times. nih.gov

Synthesis of Fluorous Tags and Fluorophores

The defining feature of this compound is its long perfluoroalkyl chain, which imparts a high affinity for fluorous solvents (e.g., perfluorohexane) and fluorous silica (B1680970) gel. nih.govpharm.or.jp This property is exploited in "fluorous synthesis," where the compound is used as a "fluorous tag." nih.gov A substrate is chemically attached to the fluorous iodide, rendering the entire molecule "fluorous." researchgate.net

This tagging strategy dramatically simplifies purification. The reaction is performed in a standard organic solvent, and upon completion, the mixture is subjected to extraction. The fluorous-tagged product selectively partitions into the fluorous phase, while non-fluorinated impurities remain in the organic or aqueous phase. nih.govnih.gov This allows for the rapid purification of intermediates in multi-step syntheses without the need for traditional column chromatography. pharm.or.jpnih.gov At the end of the synthesis, the tag is cleaved to yield the final pure product. nih.gov This approach has been successfully applied to the synthesis of small molecules, peptides, and oligosaccharides. nih.govresearchgate.net

Table 2: Fluorous Tagging and Separation Process

| Step | Description | Purpose |

|---|---|---|

| 1. Tagging | Covalently attach a molecule to the fluorous iodide. | Impart fluorous properties to the target molecule. |

| 2. Reaction | Perform the desired chemical transformation. | Synthesize the desired intermediate. |

| 3. Separation | Use Fluorous SPE or LLE to isolate the tagged product. | Remove excess reagents and byproducts efficiently. researchgate.net |

Derivatization to Hypervalent Iodine(III) Compounds for Free Radical Chlorinations

Alkyl iodides can be oxidized to form hypervalent iodine(III) (or λ³-iodane) compounds. diva-portal.orgprinceton.edu These reagents are known for their mild and selective oxidizing properties, often serving as environmentally benign alternatives to heavy metal oxidants. princeton.eduresearchgate.net Derivatizing this compound to a hypervalent iodine(III) species, such as an ArICl₂-type reagent, would create a potent electrophilic chlorinating agent.

Hypervalent iodine(III) reagents can participate in radical reactions through one-electron reduction or homolytic cleavage of the weak hypervalent bond. nih.gov In the context of chlorinations, a hypervalent iodine(III) chloride derived from the fluorous iodide could serve as a source of a chlorine radical or an electrophilic chlorine equivalent for reactions like the chlorocyclization of alkenes. nih.gov The mechanism often involves the activation of a substrate (like an alkene) by the iodine(III) center, followed by intramolecular attack and reductive elimination. nih.govnih.gov

Reactions with Isonitriles and (Hetero)arenes via Radical Pathways

The carbon-iodine bond in this compound can be cleaved under photolytic or radical-initiating conditions to generate a perfluoroalkyl radical. nih.gov This highly reactive intermediate can then be used in various carbon-carbon bond-forming reactions. One notable application is its reaction with isonitriles. cmu.edu The perfluoroalkyl radical adds to the carbon atom of the isonitrile, forming an imidoyl radical. cmu.edud-nb.info This imidoyl radical can be trapped or participate in subsequent cyclization reactions, providing a route to complex nitrogen-containing molecules. cmu.edu

Similarly, the perfluoroalkyl radical can add to (hetero)arenes in Minisci-type reactions. This process is particularly useful for the late-stage functionalization of complex molecules, such as pharmaceuticals and agrochemicals. researchgate.net The reaction involves the addition of the nucleophilic perfluoroalkyl radical to a protonated, electron-deficient (hetero)aromatic ring, followed by rearomatization to yield the alkylated heterocycle. researchgate.net Photoredox catalysis has emerged as a powerful tool for generating these radicals under mild conditions. nih.gov

Synthesis of Pinpoint-Fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs) and Extended π Systems

The introduction of fluorine atoms into polycyclic aromatic hydrocarbons (PAHs) can significantly alter their electronic properties, solubility, and stability, making them promising materials for organic electronics. nii.ac.jpresearchgate.net "Pinpoint" fluorination refers to the regioselective placement of fluorine or fluoroalkyl groups onto the PAH skeleton. nii.ac.jpnih.gov

One strategy to achieve this involves the cyclization of precursors containing a perfluoroalkyl group. While direct use of this compound in a specific F-PAH synthesis is not detailed, related building blocks are crucial. For instance, fluorinated alkenes or allenes, which can be synthesized from perfluoroalkyl iodides, are used in metal-catalyzed cyclization reactions to build the aromatic rings. nii.ac.jpnii.ac.jp These methods, often employing palladium(II) or indium(III) catalysts, allow for the construction of one extended benzene (B151609) ring per cycle, enabling the systematic synthesis of higher-order F-PAHs like fluorinated chrysenes and picenes. nii.ac.jpnih.gov The presence of the fluorine substituents enhances the resistance of the PAHs to aerial oxidation by lowering their HOMO energy levels. researchgate.netnii.ac.jp

Formation of Ring-Fluorinated Heterocycles

Fluorinated heterocycles are of immense importance in medicinal and agricultural chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability. le.ac.uknih.gov Perfluoroalkyl iodides like this compound are key reagents for introducing perfluoroalkyl chains into heterocyclic structures. nih.gov

The synthesis of these compounds often relies on cycloaddition reactions or radical cyclization cascades. nih.gov For example, a perfluoroalkyl radical generated from the iodide can add to an unsaturated bond within a molecule, initiating a cyclization process that forms the heterocyclic ring. nih.gov Another approach involves using fluorinated building blocks in cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, where the perfluoroalkyl group is already part of one of the reacting components. nih.gov The electron-withdrawing nature of the perfluoroalkyl group often enhances the reactivity of the substrate in these transformations. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Primary Subject, Fluorous Iodide |

| Diphenyl(2,4,6-trimethylbenzoyl)-phosphine oxide (TMDPO) | Phosphine Oxide Precursor |

| P-(perfluoroalkyl)phosphines | Ligand for Catalysis |

| Perfluorohexane | Fluorous Solvent |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Class of Organic Molecules |

| Chrysenes | Type of PAH |

| Picenes | Type of PAH |

| Isonitriles | Reactant Class |

| Heterocycles | Class of Cyclic Compounds |

Regio- and Chemo-selective Bond-Forming Reactions (α-, β-, γ-selectivity)

The reactivity of this compound in bond-forming reactions is predominantly governed by the chemistry of its carbon-iodine bond, which can be readily cleaved to generate a secondary perfluoroalkyl radical. This radical intermediate is a key player in various transformations, and its subsequent reactions with unsaturated substrates often proceed with notable levels of regioselectivity and chemoselectivity. While specific studies detailing the α-, β-, and γ-selectivity of this particular compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of perfluoroalkyl iodide chemistry.

Perfluoroalkyl iodides are recognized as versatile reagents in modern organic synthesis. nbinno.com Their utility stems from the electron-deficient character of the C-I bond, which facilitates its homolytic cleavage to produce reactive perfluoroalkyl radicals under relatively mild conditions. nbinno.com These radicals are key intermediates in a variety of synthetic strategies, including their addition to π-systems like alkenes and alkynes. nbinno.com

In the context of bond-forming reactions, regioselectivity refers to the preference for reaction at one position over another. For a radical generated from this compound, its addition to an unsymmetrical alkene or alkyne can theoretically result in different regioisomers. The selectivity of this process is dictated by both steric and electronic factors, aiming to form the more stable radical intermediate.

Chemoselectivity, on the other hand, describes the preferential reaction of a reagent with one functional group over another in a molecule containing multiple functionalities. The perfluoroalkyl radical generated from this compound can exhibit selective reactivity towards certain types of double or triple bonds, or other functional groups, based on their electronic properties and accessibility.

α-Selectivity: In the context of the this compound radical, α-selectivity would refer to the radical attacking a substrate at a position that is directly adjacent (α) to a particular functional group. The electrophilic nature of the perfluoroalkyl radical suggests that it will preferentially attack electron-rich centers. For instance, in a reaction with an enol ether, the radical would be expected to add to the β-carbon, which is electron-rich due to resonance with the oxygen atom, thus leading to the formation of a more stable α-oxy radical.

β-Selectivity: β-Selectivity would involve the radical attacking a position that is one atom further away (β) from a key functional group in the substrate. This is a common outcome in the radical addition to allylic systems. The addition of the perfluoroalkyl radical to the terminal carbon of an allyl group would generate a more stable allylic radical, demonstrating high β-selectivity.

γ-Selectivity: γ-Selectivity, involving attack at a position two atoms away (γ) from a functional group, is less common in direct radical additions but can be observed in more complex, multi-step reaction sequences or intramolecular processes.

Research on the radical addition of perfluoroalkyl iodides to various unsaturated compounds has demonstrated the potential for high regioselectivity. For example, the addition of perfluoroalkyl radicals to terminal alkynes has been shown to yield iodoperfluoroalkylation products with excellent regioselectivity. nih.gov Similarly, reactions with terminal alkenes can proceed via a 1,2-addition process to afford iodoperfluoroalkylated products with high regioselectivity. nih.gov The anti-addition of the perfluoroalkyl group and another fragment across a triple bond has also been reported, showcasing high stereo- and regioselectivity. nih.govacs.org

The following table summarizes the expected regioselective outcomes based on the general reactivity of perfluoroalkyl radicals with different types of unsaturated substrates.

| Substrate Type | Expected Major Regioisomer | Rationale |

| Terminal Alkenes (H₂C=CHR) | Rf-CH₂-CHI-R | Formation of the more stable secondary radical intermediate. |

| Internal Alkenes (R-CH=CH-R') | Mixture of regioisomers | Selectivity depends on the electronic and steric nature of R and R'. |

| Terminal Alkynes (HC≡CR) | Rf-CH=CI-R | Formation of the more stable vinyl radical. |

| Conjugated Dienes | 1,4-addition product | Formation of a stabilized allylic radical intermediate. |

| α,β-Unsaturated Carbonyls | Addition to the β-carbon | Formation of a stabilized enolate radical. |

It is important to note that while these general principles provide a strong predictive framework, the actual regio- and chemoselectivity of reactions involving this compound would need to be determined experimentally. Factors such as the specific reaction conditions (temperature, solvent, initiator) and the nature of the substrate can significantly influence the outcome of the reaction.

Role in Polymer and Materials Science

Integration into Fluorinated Polymers and Copolymers

1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane serves as a crucial building block for the creation of fluorinated polymers and copolymers. The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate a perfluoroalkyl radical, which can then participate in various polymerization reactions.

Radical telomerization is a process that produces low molecular weight polymers, known as telomers, where a chain transfer agent, or telogen, reacts with a polymerizable monomer, or taxogen. In this context, this compound acts as an effective telogen.

The process is initiated by a radical initiator, which abstracts the iodine atom from the fluoroalkyl iodide, generating a 1,1,1,2,2,3,3,4,4-nonafluoroheptyl radical. This radical then adds to a monomer, initiating the growth of a polymer chain. The chain growth is terminated by the transfer of an iodine atom from another molecule of this compound to the growing polymer chain. This process results in the formation of telomers with a perfluoroalkyl group at one end and an iodine atom at the other.

This method is particularly useful for the synthesis of fluorinated telomers from various monomers, such as tetrafluoroethylene and 1,3-butadiene researchgate.netgoogle.com. The resulting telomers can be used as surfactants, surface treatment agents, and intermediates for the synthesis of more complex fluorinated materials.

Iodine Transfer Polymerization (ITP) is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low dispersity nih.govtudelft.nl. In ITP, a chain transfer agent, typically an alkyl iodide, is used to control the polymerization process. This compound can function as an efficient chain transfer agent in ITP nih.govtudelft.nl.

The mechanism of ITP involves a degenerative transfer process where the growing polymer radical reacts with the fluoroalkyl iodide, transferring the iodine atom and terminating the growth of that chain while generating a new fluoroalkyl radical that can initiate the growth of a new polymer chain. This equilibrium between active and dormant species allows for controlled polymer growth.

ITP is a versatile technique that can be used to polymerize a wide range of monomers, including styrenes, acrylates, and methacrylates. The use of this compound as a chain transfer agent in ITP allows for the synthesis of well-defined fluorinated polymers and copolymers with controlled architectures, such as block copolymers.

Both radical telomerization and Iodine Transfer Polymerization utilizing this compound provide effective routes for the synthesis of fluorinated oligomers and telomers with controlled molecular weights researchgate.net. The molecular weight of the resulting products can be controlled by adjusting the ratio of monomer to the fluoroalkyl iodide. A higher concentration of the fluoroalkyl iodide leads to the formation of lower molecular weight oligomers and telomers.

These fluorinated oligomers and telomers are valuable as intermediates in the synthesis of more complex materials. The terminal iodine atom can be further functionalized to introduce other chemical groups, allowing for the creation of a wide range of tailored materials.

Table 1: Comparison of Polymerization Techniques Utilizing this compound

| Feature | Radical Telomerization | Iodine Transfer Polymerization (ITP) |

| Control over Polymerization | Limited | High |

| Molecular Weight Distribution | Broad | Narrow |

| Primary Product | Low molecular weight telomers | Well-defined polymers |

| Role of Fluoroalkyl Iodide | Telogen (Chain Transfer Agent) | Chain Transfer Agent |

Functionalization of Polymeric Materials through Perfluoroalkylation

The introduction of perfluoroalkyl groups onto the surface of polymeric materials can significantly alter their surface properties, imparting hydrophobicity, oleophobicity, and chemical resistance rsc.org. This compound can be used as a perfluoroalkylating agent for the surface modification of various polymers rsc.orgnih.govmdpi.com.

One common method for perfluoroalkylation involves the generation of perfluoroalkyl radicals from the fluoroalkyl iodide, which then react with the polymer surface. This can be achieved through various methods, including photochemical or thermal initiation. The covalent attachment of the nonafluoroheptyl chains to the polymer backbone results in a durable surface modification rsc.org.

This surface functionalization is particularly useful for applications where low surface energy and non-stick properties are desired, such as in coatings, membranes, and biomedical devices.

Applications in Fluorous Biphasic Systems (FBS) for Separation and Recovery

Fluorous Biphasic Systems (FBS) utilize the principle of "like dissolves like," where highly fluorinated compounds are preferentially soluble in fluorous solvents, which are immiscible with common organic solvents illinois.edulibretexts.orgresearchgate.net. This property can be exploited for the efficient separation and recovery of catalysts and products in chemical reactions.

By attaching a fluorous tag, such as the 1,1,1,2,2,3,3,4,4-nonafluoroheptyl group from the title compound, to a catalyst or a reactant, it can be selectively partitioned into the fluorous phase after a reaction uu.nl. This allows for the easy separation of the fluorous-tagged species from the non-fluorinated products in the organic phase. The fluorous phase containing the catalyst can then be recovered and reused, making the process more sustainable and cost-effective.

Building Blocks for Advanced Materials with Tailored Properties

Due to its unique combination of a reactive iodine atom and a perfluoroalkyl chain, this compound serves as a versatile building block for the synthesis of a wide range of advanced materials with tailored properties sigmaaldrich.comnih.gov. The incorporation of the nonafluoroheptyl moiety can be used to control properties such as solubility, thermal stability, and surface energy.

In medicinal chemistry, the introduction of fluorinated groups can enhance the metabolic stability and bioavailability of drug molecules. In materials science, the use of fluorinated building blocks can lead to the development of materials with unique optical, electronic, and surface properties sigmaaldrich.com. The reactivity of the iodine atom allows for the facile incorporation of this building block into larger molecular architectures through various coupling reactions.

Development of Recyclable Catalysts Utilizing Fluorous Ligands

The functionalization of catalysts with perfluoroalkyl groups, often referred to as "fluorous tags," is a key strategy for the recovery and recycling of homogeneous catalysts. nih.govresearchgate.net Compounds such as this compound serve as precursors for these tags. The iodine atom provides a reactive site for attaching the nonafluoroheptyl group onto a catalyst's ligand, while the highly fluorinated chain imparts a unique solubility profile. nih.gov This property is the foundation of fluorous biphasic catalysis, a technique that facilitates efficient catalyst separation and reuse. acs.orgresearchgate.net

In this system, a reaction is conducted in a specialized fluorous solvent or a combination of fluorous and organic solvents that become a single phase at elevated temperatures, ensuring homogeneous reaction conditions. acs.org After the reaction is complete, cooling the mixture causes it to separate into two distinct layers: a fluorous phase containing the fluorous-tagged catalyst and an organic phase containing the product. acs.org The product can then be easily decanted, and the catalyst-containing fluorous phase can be reused for subsequent reaction cycles. This method circumvents the challenges associated with separating expensive or toxic metal catalysts from reaction products. acs.org

Research has demonstrated the high efficiency of this recycling method. For example, fluorous analogues of Wilkinson's catalyst, a common hydrogenation catalyst, have been developed by attaching perfluoroalkyl chains to its phosphine (B1218219) ligands. These modified catalysts have shown high activity and can be recycled with efficiencies greater than 98%. acs.org Similarly, a fluorous version of Wilkinson's catalyst used in the hydrosilylation of 1-octene within a fluorous ionic liquid was recycled 15 times, retaining an average of 94% of its activity per cycle. uu.nlacs.org

Table 1: Performance of Recyclable Fluorous-Tagged Catalysts

| Catalyst System | Reaction Type | Number of Cycles | Average Recovery/Activity Retention |

|---|---|---|---|

| Fluorous Wilkinson's Catalyst Analogue | Hydrogenation of 1-alkenes | Multiple | >98% Recovery acs.org |

Exploration in Biomimetic Polymer Systems

The unique properties of perfluoroalkyl chains, such as the one found in this compound, are being explored for the creation of biomimetic polymer systems. researchgate.netnih.gov These systems are designed to imitate biological structures and functions, such as enzyme activity or cellular self-assembly. nih.govnih.gov By attaching a fluorous chain to a hydrophilic or catalytically active molecule, researchers can create amphiphilic compounds that self-assemble in solution to form structures like micelles or vesicles, similar to how phospholipids form cell membranes. nih.gov

The driving force behind this self-assembly is the amphiphobic nature of the fluorous chain, which is both hydrophobic (water-repelling) and lipophobic (oil-repelling). nih.gov This causes the molecules to aggregate in a way that minimizes the contact of the fluorous tail with the surrounding medium. This principle has been used to create self-assembled biomimetic catalysts. For instance, researchers have synthesized derivatives of 1,4,7-triazacyclononane (TACN) bearing long perfluoroalkyl chains. researchgate.netnih.gov In the presence of zinc ions (Zn²⁺), these molecules self-assemble into micelle-like aggregates that exhibit catalytic activity, mimicking the function of phosphatase enzymes in cleaving phosphate esters. researchgate.netnih.gov

Studies have shown that these fluorous-chain systems exhibit superior performance compared to their conventional hydrocarbon-based counterparts. The critical aggregation concentration (the concentration at which self-assembly begins) for fluorous-tagged TACN-Zn²⁺ complexes was found to be approximately one order of magnitude lower than that of an equivalent hydrocarbon-chain version. nih.gov This indicates a stronger driving force for self-assembly, leading to more robust and stable catalytic structures. nih.gov

Table 2: Comparison of Aggregation Properties for Biomimetic Catalysts

| Amphiphile Type | Chain Composition | Relative Critical Aggregation Concentration | Catalytic Activity |

|---|---|---|---|

| Fluorous TACN-Zn²⁺ | Perfluoroalkyl chain | ~10x Lower than hydrocarbon equivalent nih.gov | Higher affinity and activity nih.gov |

Analytical and Spectroscopic Characterization Techniques for Fluorous Iodides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of fluorinated organic compounds. By examining the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, it is possible to map out the complete carbon-hydrogen and carbon-fluorine framework of the molecule. For 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodoheptane, a multi-nuclear NMR analysis is essential for unambiguous characterization.

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in the molecule. For this compound (CF₃(CF₂)₃CH₂CH(I)CH₃), signals are expected only for the hydrocarbon portion of the chain. The highly electronegative perfluoroalkyl group and the iodine atom significantly influence the chemical shifts of these protons, typically shifting them downfield.

The expected signals would be:

A doublet for the terminal methyl (-CH₃) group, split by the single proton on the adjacent methine group.

A multiplet for the methine (-CH(I)-) proton, which is coupled to the protons of both the adjacent methyl and methylene (B1212753) groups.

A multiplet for the methylene (-CH₂-) group, which is coupled to the methine proton and also experiences long-range coupling from the adjacent perfluoroalkyl chain.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 4.0 - 4.5 | Multiplet | 1H | -CH(I)- |

| ~ 2.5 - 3.0 | Multiplet | 2H | -CF₂-CH₂- |

Note: Predicted values are based on general principles of ¹H NMR spectroscopy. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line. The presence of highly electronegative fluorine atoms causes the signals for the fluorinated carbons to appear at characteristic chemical shifts and exhibit splitting due to C-F coupling. The iodine atom also influences the chemical shift of the carbon it is bonded to, a phenomenon known as the "heavy-atom effect," which can paradoxically shift the signal to a lower frequency (upfield). pharmaffiliates.com

The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the heptane (B126788) chain. The signals for the carbons in the perfluoroalkyl chain will appear as complex multiplets due to one-bond and two-bond coupling with fluorine atoms.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C1 (CF₃) | 115 - 125 | Quartet |

| C2-C4 ((CF₂)₃) | 105 - 120 | Multiplets |

| C5 (CH₂) | 30 - 40 | Triplet (due to C-F coupling) |

| C6 (CHI) | 5 - 15 | Singlet |

Note: Predicted values are based on general principles of ¹³C NMR spectroscopy and data from analogous structures. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR is highly sensitive and provides detailed information about the fluorine atoms in the molecule. nih.gov Given that ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, this technique is particularly powerful for fluorinated compounds. nih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, covering a wide range. nih.gov

For this compound, distinct signals are expected for the terminal -CF₃ group and each of the three non-equivalent -CF₂- groups. These signals would appear as multiplets due to coupling between neighboring fluorine atoms (F-F coupling).

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound (Referenced to CFCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ -81 | Triplet | 3F | -CF₃ |

| ~ -115 to -125 | Multiplet | 2F | -CF₂-CH₂- |

| ~ -124 | Multiplet | 2F | -CF₂-CF₂-CH₂- |

Note: Predicted values are based on typical chemical shifts for perfluoroalkyl chains. Actual experimental values may vary.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or starting materials.

Gas chromatography (GC) separates volatile compounds based on their differential partitioning between a stationary phase and a gaseous mobile phase. chemicalbook.com Due to its volatility, this compound is well-suited for GC analysis. The technique is primarily used to determine the purity of a sample. A pure compound should ideally yield a single, sharp peak at a characteristic retention time under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). The presence of multiple peaks would indicate impurities.

Gas chromatography combined with a mass spectrometry detector (GC/MSD) is a powerful hyphenated technique that provides both separation and structural information. As the components of the sample elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that is often unique to the compound, acting as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show the molecular ion peak (M⁺), although it may be of low intensity. More prominent peaks would correspond to characteristic fragments resulting from the loss of an iodine atom ([M-I]⁺), cleavage of C-C bonds along the chain, and fragmentation of the perfluoroalkyl group. This data is crucial for confirming the molecular weight and corroborating the structure determined by NMR.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. longdom.org For fluorous iodides like this compound, the IR spectrum is dominated by vibrations associated with its carbon-fluorine (C-F), carbon-hydrogen (C-H), and carbon-iodine (C-I) bonds.

The C-F stretching vibrations in perfluoroalkyl chains give rise to very strong and complex absorption bands in the region of 1100-1350 cm⁻¹. These bands can serve as distinctive spectroscopic markers for the fluorous portion of the molecule. fu-berlin.de The presence of multiple C-F bonds results in intense signals due to the large change in dipole moment during vibration. spectroscopyonline.com In contrast, the C-H stretching vibrations from the ethylidene bridge (-CH2-CH(CH3)-) are expected in the typical aliphatic region of 2850-3000 cm⁻¹.

The carbon-iodine (C-I) bond stretch is characterized by an absorption at a much lower wavenumber, typically below 600 cm⁻¹, due to the high mass of the iodine atom. spectroscopyonline.com The identification of this band can confirm the presence of the iodo-functional group.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic CH, CH₂ | 2850 - 3000 | Medium-Strong |

| C-F Stretch | Perfluoroalkyl (CF₂, CF₃) | 1100 - 1350 | Very Strong |

| C-I Stretch | Alkyl Iodide | < 600 | Medium-Strong |

Molecular Weight Determination in Polymer Systems (e.g., Gel Permeation Chromatography)

When fluorous iodides such as this compound are used in polymer synthesis, for instance as initiators or chain-transfer agents, determining the molecular weight distribution of the resulting polymer is essential. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method for this purpose. cmu.edu

GPC separates polymer molecules based on their hydrodynamic volume in solution. wisc.edu The sample is passed through a column packed with porous gel; larger molecules cannot enter the pores as easily and thus elute first, while smaller molecules penetrate the pores more deeply, leading to a longer retention time. ufl.edu By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of the unknown sample can be determined.

This analysis provides several key parameters:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. free.fr

Dispersity (Đ): The ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. libretexts.org A value of 1.0 signifies that all polymer chains are of the same length.

For polymers containing fluorous segments, specialized GPC systems may be required, often utilizing solvents like hexafluoroisopropanol (HFIP) to ensure proper dissolution. ufl.edu

| Parameter | Description | Significance |

|---|---|---|

| Number-Average Molecular Weight (Mₙ) | Statistical average molecular weight of all polymer chains. | Relates to colligative properties. |

| Weight-Average Molecular Weight (Mₙ) | Average molecular weight where larger chains contribute more. | Relates to bulk properties like strength. |

| Dispersity (Đ) | Ratio of Mₙ to Mₙ, indicating the width of the molecular weight distribution. | Measures the uniformity of chain lengths. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. neu.edu.tr It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. chemguide.co.uk

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would correspond to the exact mass of the molecule. Due to the energetic nature of ionization techniques like electron impact (EI), the molecular ion is often unstable and undergoes fragmentation. chemguide.co.uklibretexts.org

The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, several characteristic fragmentation pathways are expected:

Loss of Iodine: The C-I bond is relatively weak, making the loss of an iodine radical (•I) a highly favorable fragmentation pathway. This would result in a prominent peak at [M-127]⁺. msu.edu

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the iodine atom is a common pathway for alkyl halides.

Fragmentation of the Fluorous Chain: Cleavage can occur along the perfluoroalkyl chain, leading to a series of fluorinated fragments.

Fragmentation of the Hydrocarbon Chain: The hydrocarbon portion of the molecule can also fragment, typically resulting in the loss of alkyl radicals. docbrown.info

The high resolution of modern mass spectrometers allows for the determination of the elemental composition of the parent ion and its fragments based on their exact masses. news-medical.net

| m/z Value (Predicted) | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 434 | [C₇H₇F₉I]⁺ | Molecular Ion ([M]⁺) |

| 307 | [C₇H₇F₉]⁺ | Loss of •I |

| 219 | [C₄F₉]⁺ | Cleavage of C-C bond in the chain |

| 127 | [I]⁺ | Iodine Cation |

| 69 | [CF₃]⁺ | Cleavage of C-C bond in the chain |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.